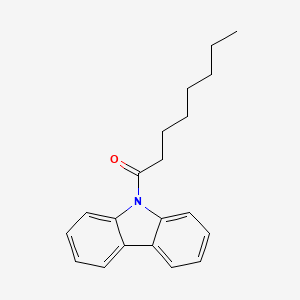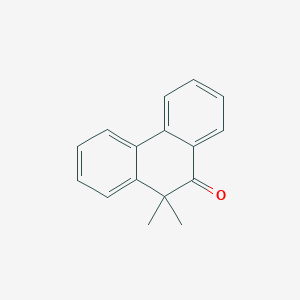
10,10-Dimethylphenanthren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10-Dimethylphenanthren-9-one is an organic compound with the molecular formula C16H14O It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 10th position and a ketone group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 10,10-Dimethylphenanthren-9-one typically involves several steps:
Substitution Reaction: The process begins with the substitution reaction of o-chlorobenzyl chloride and benzene to form o-chlorodiphenylmethane.
Grignard Reaction: o-Chlorodiphenylmethane undergoes a Grignard reaction with magnesium ribbons to form a Grignard reagent.
Addition Reaction: The Grignard reagent reacts with acetone, followed by hydrolysis and condensation reactions to produce 10,10-dimethyl diphenylmethane.
Bromination and Hydrolysis: Finally, 10,10-dimethyl diphenylmethane undergoes bromination and hydrolysis to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for higher yields and cost efficiency. The process involves large-scale reactions with careful control of reaction conditions to ensure the purity and quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic substitution reactions, where the methyl groups or the ketone group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenanthrene derivatives.
Scientific Research Applications
10,10-Dimethylphenanthren-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10,10-Dimethylphenanthren-9-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
- 10,10-Dimethylanthracen-9-one
- 10,10-Diphenylphenanthren-9-one
- 9,10-Dihydrophenanthrene
Comparison: 10,10-Dimethylphenanthren-9-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities. For instance, 10,10-Diphenylphenanthren-9-one has enhanced stability and different electronic properties due to the presence of phenyl groups .
Properties
CAS No. |
6948-59-0 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
10,10-dimethylphenanthren-9-one |
InChI |
InChI=1S/C16H14O/c1-16(2)14-10-6-5-8-12(14)11-7-3-4-9-13(11)15(16)17/h3-10H,1-2H3 |
InChI Key |
AQDOJLHKSYMMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C3C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


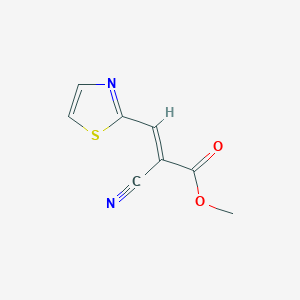
![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)
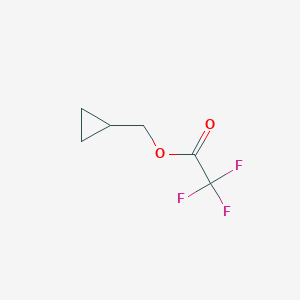

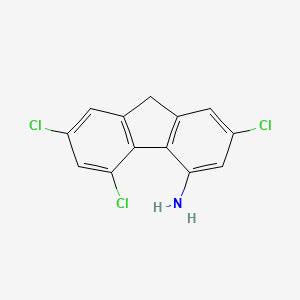

![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)
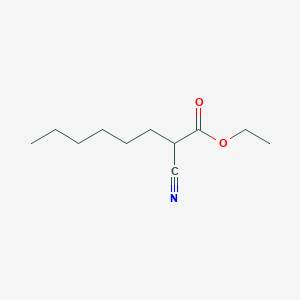
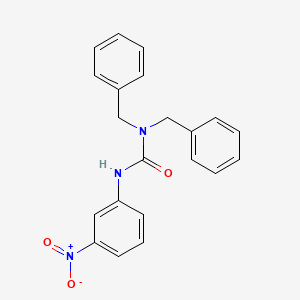


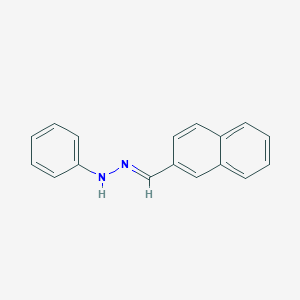
![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
